ETHYL 2-[(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE
Overview
Description
Ethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(pentanoylamino)alaninate is a complex organic compound with a unique structure that includes a thiazole ring, a cyclopropyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The cyclopropyl group is introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts. The trifluoromethyl group is incorporated using trifluoromethylation reagents such as Ruppert-Prakash reagent (CF₃SiMe₃) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(pentanoylamino)alaninate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the trifluoromethyl group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted thiazoles or trifluoromethyl derivatives.
Scientific Research Applications
Ethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(pentanoylamino)alaninate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE involves its interaction with specific molecular targets and pathways. The thiazole ring and trifluoromethyl group are known to enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(pentanoylamino)alaninate can be compared with other similar compounds, such as:
Methyl 2-(benzoylamino)-N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-D-alaninate: Similar structure but with a benzoylamino group instead of a pentanoylamino group.
Ethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-L-alaninate: Similar structure but with an ethoxycarbonylamino group instead of a pentanoylamino group.
The uniqueness of ETHYL 2-[(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O3S/c1-3-5-6-12(23)21-15(16(17,18)19,13(24)25-4-2)22-14-20-11(9-26-14)10-7-8-10/h9-10H,3-8H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHKLMJJAUUSMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=NC(=CS1)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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